
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound characterized by the presence of a chlorophenyl group and an octyloxybenzene moiety linked through a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-chlorophenyl thiol with 4-(octyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The octyloxybenzene moiety provides hydrophobic interactions that enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
Comparison: Compared to S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate, the presence of a chlorine atom in S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate increases its reactivity towards nucleophiles, making it more versatile in chemical synthesis. Additionally, the sulfonothioate derivative, S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate, has different electronic properties due to the presence of the sulfonyl group, which can influence its reactivity and applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Propiedades
Número CAS |
482626-95-9 |
|---|---|
Fórmula molecular |
C21H25ClO2S |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
S-(4-chlorophenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C21H25ClO2S/c1-2-3-4-5-6-7-16-24-19-12-8-17(9-13-19)21(23)25-20-14-10-18(22)11-15-20/h8-15H,2-7,16H2,1H3 |
Clave InChI |
YMSDIXOVANZEJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

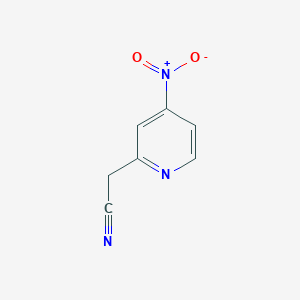
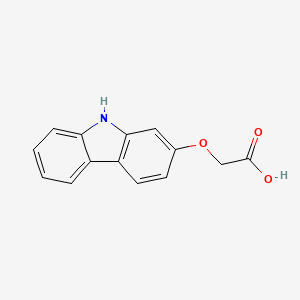
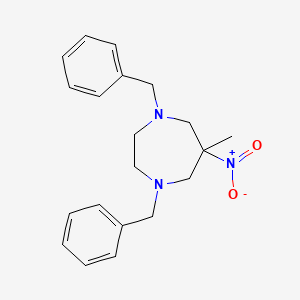

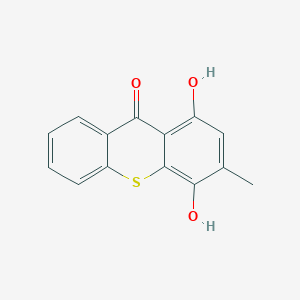
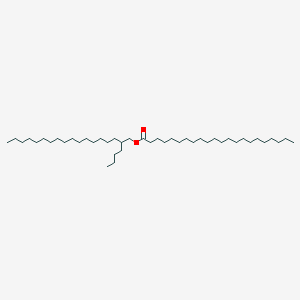
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

